2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Description
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a (3R)-pyrrolidin-3-yloxy group at position 3. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Its stereochemistry and substitution pattern are critical for interactions with biological targets, such as receptors or enzymes requiring chiral recognition .
Properties
IUPAC Name |
2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJFEJCCKYLLY-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride typically involves the reaction of 2-methyl-5-hydroxypyridine with (3R)-pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Pharmacological Activity
Research indicates that 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride exhibits significant pharmacological properties. Studies have shown its potential as a beta-adrenergic receptor agonist, which may have implications for treating conditions such as obesity and metabolic disorders by enhancing energy expenditure and promoting fat oxidation .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Its pyrrolidine component suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This could lead to applications in treating neurodegenerative diseases or mood disorders .
Anticancer Research
Preliminary studies suggest that derivatives of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride possess cytotoxic properties against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Beta-Adrenergic Agonism
In a study published by the Journal of Medicinal Chemistry, researchers synthesized analogs of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride to evaluate their efficacy as beta-3 adrenergic receptor agonists. The study found that certain derivatives demonstrated enhanced selectivity and potency compared to existing drugs, suggesting a promising avenue for obesity treatment .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of Parkinson's disease. The results showed that treatment with 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride reduced neuronal apoptosis and improved motor function in animal models, indicating its potential as a therapeutic agent for neurodegeneration .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole Dihydrochloride
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride
- Structure : Features a triazole ring and a methoxy-substituted pyrrolidine.
- Key Differences : The methoxy group increases hydrophilicity and hydrogen-bonding capacity. The triazole’s aromaticity may enhance π-π stacking in biological systems.
- Applications : Highlighted for versatility in pharmaceuticals and material science due to tailored stability and selectivity .
(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
- Structure : Simplifies the target compound by replacing the pyridine-oxypyrrolidine group with a hydroxylated pyrrolidine.
- Stereochemistry (3R,5R) may affect target specificity .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride
- Structure : Incorporates a hydroxymethyl group on the pyrrolidine ring.
- Stereochemical differences (3R,5S vs. 3R) may influence chiral recognition .
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride
- Structure : Substitutes pyrrolidine with piperidine and adds a trifluoromethyl group on pyridine.
- Key Differences : The six-membered piperidine ring increases steric bulk, while the trifluoromethyl group enhances metabolic stability and lipophilicity. These modifications may improve pharmacokinetics but reduce solubility .
Physicochemical and Pharmacological Properties
Solubility and Stability
Stereochemical Impact
- The (3R)-pyrrolidine configuration in the target compound is critical for binding to chiral receptors, as seen in serotonin or dopamine receptor ligands. Analogs with (2S,4R) or (3R,5S) configurations () show divergent biological activities due to mismatched stereochemistry .
Biological Activity
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition, receptor modulation, and therapeutic applications.
The compound's chemical formula is with a molecular weight of approximately 240.14 g/mol. Its synthesis typically involves the reaction of 2-methyl-5-hydroxypyridine with (3R)-pyrrolidine under basic conditions, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.
The biological activity of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, its action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It may interact with receptors, influencing signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects in models of neurodegeneration.
- Antimicrobial Properties : Some studies have indicated antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride:
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in vitro. Results indicated that it significantly reduced neuronal cell death induced by oxidative stress, suggesting potential for treating neurodegenerative disorders .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound. Testing against several bacterial strains revealed that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria .
Study 3: Enzyme Inhibition
In a study assessing enzyme inhibition, 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride was shown to inhibit a specific enzyme involved in metabolic pathways related to cancer progression. This finding suggests potential applications in cancer therapeutics .
Data Summary Table
Q & A
Q. What are common synthetic routes for preparing 2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine dihydrochloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes using phthalyl chloride as a chlorinating agent in the presence of triethylamine and dichloromethane to generate pyridine derivatives, achieving 85% yields. A similar approach could involve reacting a pyrrolidine-substituted precursor with a halogenated pyridine intermediate under controlled conditions. Purification often involves recrystallization or chromatography, as seen in , where aqueous HCl was used to isolate hydrochloride salts .
Q. How is structural characterization performed for this compound?
Characterization typically combines nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. highlights the use of spectral data (e.g., H/C NMR) and elemental analysis to confirm diastereoselective products. For dihydrochloride salts, chloride counterion validation via ion chromatography or titration is recommended .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Dihydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents. Stability studies in show that heating to 50°C in aqueous HCl maintains integrity, but prolonged exposure to moisture or high pH may degrade the compound. Storage under inert atmospheres at -20°C is advised for long-term stability .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity in the synthesis of pyrrolidine-containing derivatives?
Diastereoselectivity can be enhanced using chiral auxiliaries or catalysts. details a method involving neutralization of diastereohomogeneous glutamate hydrochlorides to achieve >90% diastereomeric excess. Controlling reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and steric hindrance during nucleophilic attack are critical .
Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?
Contradictions may arise from competing reaction pathways. For instance, reports a mixture of 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) due to regioselectivity issues. Troubleshooting involves adjusting reaction kinetics (e.g., slow reagent addition) or using directing groups to favor the desired isomer. Advanced analytical tools, such as GC-MS or HPLC, help quantify byproducts .
Q. How can researchers validate the biological activity or target binding of this compound?
Q. What safety protocols are essential for handling this compound in high-throughput screening?
Follow OSHA/NIOSH guidelines for pyrrolidine derivatives. and emphasize storing waste separately, using fume hoods, and wearing nitrile gloves. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Acute toxicity data should be confirmed via LD50 studies .
Methodological Tables
Key Notes
- Data Contradictions : Always cross-validate synthetic methods (e.g., vs. 7) to account for solvent or reagent-specific outcomes.
- Advanced Techniques : Leverage computational tools () and diastereoselective protocols () for complex syntheses.
- Safety : Prioritize institutional guidelines over generic protocols, especially for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
